1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound characterized by a unique structure that integrates a pyrimidine ring with methoxy and methylthio substituents, alongside a pyrrolidine ring featuring a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound can be classified as a pyrimidine derivative, which is part of a larger class of heterocyclic compounds. Pyrimidines are known for their roles in biological systems, particularly in nucleic acid synthesis and cellular metabolism. The specific structure of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol suggests potential interactions with biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves several key steps:
These methods highlight the multi-step nature of the synthesis, often requiring careful control of reaction conditions to achieve high yields and purity.
The molecular formula for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is C_{12}H_{16}N_{2}O_{2}S. The structure features:
This combination of functional groups contributes to the compound's unique reactivity and potential bioactivity .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo several chemical reactions:
These reactions are crucial for modifying the compound's structure for further applications or studies.
The mechanism of action for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is not fully elucidated but likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of methoxy and methylthio groups may facilitate binding through non-covalent interactions like hydrogen bonding and van der Waals forces. Additionally, the structural characteristics suggest that this compound could influence biochemical pathways related to DNA synthesis and signal transduction .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol exhibits several notable physical properties:
The compound's chemical properties include:
These properties make it suitable for various applications in research and industry .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
These applications highlight the compound's versatility and importance in ongoing scientific investigations .
Table 1: Molecular Descriptors of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
| Property | Value |
|---|---|
| CAS Registry Number | 1353985-21-3 |
| Molecular Formula | C₁₀H₁₅N₃O₂S |
| Molecular Weight | 241.31 g/mol |
| SMILES | OC1CN(C2=NC(SC)=NC(OC)=C2)CC1 |
| Hydrogen Bond Donors | 1 (Pyrrolidine OH) |
| Hydrogen Bond Acceptors | 4 (Pyrimidine N, O; Pyrrolidine O) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 67.8 Ų |
Core Structural Features
The compound features a 6-methoxy-2-(methylthio)pyrimidin-4-yl unit connected via a C-N bond to pyrrolidin-3-ol. This configuration creates two distinct pharmacophoric regions:
Bioisosteric Equivalencies
This scaffold exhibits remarkable bioisosteric versatility:
Table 2: Structural Features Enabling Tubulin Binding
| Structural Element | Role in Tubulin Inhibition | Analog Manifestation |
|---|---|---|
| 2-(Methylthio)pyrimidine | Disrupts colchicine-site hydrophobic contacts | Retained in >80% of active derivatives |
| Pyrrolidin-3-ol | H-bond donation to β-tubulin T7 loop | OH → OMe reduces affinity 10-fold |
| 6-Alkoxy group | Stabilizes bioactive conformation | Ethoxy enhances in vitro potency 2x |
| C4-pyrrolidine linkage | Projects 3-OH into hydrophilic pocket | Piperidine analogs show reduced uptake |
Mechanistic Implications in Antimitotic Activity
The scaffold’s prominence in tubulin-targeting agents stems from its unique three-dimensional complementarity with the colchicine binding site:
Structure-Activity Relationship (SAR) Insights
Critical SAR trends underscore its privileged status:
Underexplored Synthetic Pathways
Current limitations in scaffold manipulation necessitate methodological innovation:
Uncharacterized Biological Targets
Beyond tubulin, the scaffold’s polypharmacology potential is inadequately mapped:
Advanced Characterization Needs
Critical physicochemical and structural data deficiencies impede optimization:
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2